Product packaging for 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane(Cat. No.:)

1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane

Cat. No.: B11753085
M. Wt: 125.17 g/mol
InChI Key: SVFRSMQUTIQYCN-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Heterocycles in Contemporary Organic Chemistry Research

Bridged bicyclic heterocycles are a class of organic compounds that command significant attention in modern chemical research. Their defining feature is a three-dimensional, conformationally restricted framework, which imparts a high degree of stereochemical control and structural rigidity. This rigidity is highly sought after in fields like medicinal chemistry, where precise spatial arrangement of functional groups is crucial for effective interaction with biological targets such as enzymes and receptors. nih.govresearchgate.netresearchgate.net By serving as bioisosteres for common motifs like benzene (B151609) rings, these scaffolds can help improve pharmacological properties like aqueous solubility and metabolic stability. nih.gov The unique, sterically defined architecture of bridged bicyclic systems allows for the exploration of three-dimensional chemical space, a key strategy in the development of novel therapeutics and functional materials. nih.gov

Structural Classification and Systematic Nomenclature of Bicyclo[2.2.1]heptane Derivatives

Bicyclic compounds are broadly classified based on how their two rings are joined: fused, spiro, or bridged. researchgate.netnih.gov Bridged systems are characterized by two non-adjacent atoms, known as bridgeheads, which are connected by three independent paths or "bridges". researchgate.netchemicalbook.com

The systematic nomenclature for these compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a bridged system, the name is constructed as follows:

The total number of atoms in the bicyclic framework determines the parent alkane name. For the bicyclo[2.2.1]heptane system, there are seven carbon atoms, hence "heptane". osti.gov

The prefix "bicyclo" indicates a bridged bicyclic structure. researchgate.net

Following the prefix, square brackets enclose three numbers, separated by periods. These numbers correspond to the number of atoms in each of the three bridges connecting the two bridgehead atoms, listed in descending order. researchgate.netosti.gov For the bicyclo[2.2.1]heptane skeleton, there are two bridges of two carbons and one bridge of a single carbon, hence "[2.2.1]". osti.gov

Heteroatoms (atoms other than carbon) are indicated by prefixes such as "oxa" for oxygen and "aza" for nitrogen, along with a number indicating their position in the ring system. nih.gov

Thus, the name "2-oxa-5-aza-bicyclo[2.2.1]heptane" describes a seven-atom bicyclic framework with an oxygen atom at position 2 and a nitrogen atom at position 5.

Overview of the 2-Oxa-5-aza-bicyclo[2.2.1]heptane Motif as a Unique Synthetic Scaffold

The 2-oxa-5-aza-bicyclo[2.2.1]heptane motif is a notable heterocyclic scaffold, essentially a conformationally constrained analogue of morpholine (B109124). researchgate.netresearchgate.net Its rigid structure makes it an excellent building block for creating structurally complex and functionally diverse molecules. researchgate.net Research has shown that this scaffold can be synthesized from readily available starting materials like hydroxy-L-proline. researchgate.netlookchem.com The presence of both an oxygen and a nitrogen atom within the bicyclic system offers multiple points for chemical modification, enhancing its versatility. nih.gov This scaffold serves as a platform for developing backbone-constrained analogues of important bioactive molecules, such as γ-amino butyric acid (GABA), demonstrating its utility in medicinal chemistry projects. researchgate.net

Below are some of the computed properties for the parent (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

PropertyValue
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
XLogP3-0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass99.068413911 Da
Complexity84.1
Data sourced from PubChem CID 42554306. nih.gov

Research Scope Focusing on the 1-Vinyl Substituted Derivative within the Bicyclic Framework

The specific compound of interest, 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane, introduces a vinyl group (-CH=CH₂) at one of the bridgehead positions of the parent scaffold. While detailed research literature focusing exclusively on this exact molecule is limited, its structure suggests a significant potential research scope. The existence of a protected version, tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, confirms the viability of this structural arrangement. smolecule.com

The introduction of a vinyl group onto a heterocyclic framework is a powerful strategy in organic synthesis. nih.govacs.org This functional group serves as a versatile handle for a wide array of chemical transformations, including:

Polymerization: The vinyl group can participate in polymerization reactions.

Cycloadditions: It can act as a dienophile or dipolarophile in cycloaddition reactions to build more complex ring systems.

Cross-Coupling Reactions: It is an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille reactions), allowing for the introduction of various substituents. nih.gov

The placement of the vinyl group at a bridgehead position is particularly noteworthy. Bridgehead positions in bicyclic systems are sterically hindered, and the formation of reactive intermediates like carbocations or radicals at these positions is often disfavored due to geometric constraints (Bredt's rule). osti.govyoutube.com However, the reactivity of bridgehead substituents can also be exceptional due to unique electronic and steric properties. nih.gov Research on this molecule would likely focus on exploring the reactivity of the bridgehead vinyl group and harnessing it to synthesize novel, sterically crowded, and stereochemically defined compounds for applications in medicinal chemistry and materials science.

The properties for the N-protected vinyl derivative are listed below.

PropertyValue
Compound NameTert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.28 g/mol
Data sourced from Smolecule. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B11753085 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11NO/c1-2-7-3-6(4-9-7)8-5-7/h2,6,8H,1,3-5H2

InChI Key

SVFRSMQUTIQYCN-UHFFFAOYSA-N

Canonical SMILES

C=CC12CC(CO1)NC2

Origin of Product

United States

Synthetic Methodologies for 1 Vinyl 2 Oxa 5 Aza Bicyclo 2.2.1 Heptane and Analogous Structures

Strategies for Constructing the 2-Oxa-5-aza-bicyclo[2.2.1]heptane Ring System

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for constructing the bicyclic framework. These approaches typically involve the formation of one of the rings from a pre-functionalized acyclic or monocyclic precursor.

A versatile and widely used strategy for the synthesis of the 2-oxa-5-aza-bicyclo[2.2.1]heptane system utilizes the chiral pool, with (2S,4R)-4-hydroxy-L-proline serving as a readily available starting material. acs.orgresearchgate.netresearchgate.net This natural amino acid provides the necessary stereochemistry and functional groups for the construction of the bicyclic core.

A general procedure for synthesizing N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes involves an intramolecular dehydration reaction between a hydroxyl and a carboxylic acid group on a proline derivative, facilitated by the Mitsunobu reaction. clockss.org

Starting MaterialKey Reagents/ConditionsProductOverall YieldReference
trans-4-hydroxy-L-prolineBenzyloxycarbonyl (Cbz) protection(1S,4S)-2-oxa-5-aza-bicyclo[2.2.1]heptane70% (6 steps) researchgate.netrhhz.net
4R-Hydroxy-L-prolineMulti-step synthesis(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptaneNot specified
N-substituted 4-hydroxyprolinesDiethyl azodicarboxylate, triphenylphosphineN-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanesNot specified clockss.org

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like the 2-oxa-5-aza-bicyclo[2.2.1]heptane system by combining multiple bond-forming events in a single pot.

A notable example is the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.net While this produces a diaza-analog, the principle of a cascade reaction to form a bicyclo[2.2.1]heptane system is demonstrated. This reaction is believed to proceed through 2-epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam. researchgate.net

Furthermore, a samarium(II) iodide-mediated cascade reaction involving a spirocyclization and rearrangement has been employed to construct the 2-azabicyclo[2.2.1]heptene framework, a related bicyclic amine. nih.govrsc.org This highlights the potential of radical-mediated cascade processes in synthesizing such bridged systems.

Precursor TypeKey Reaction TypeResulting Core StructureReference
Functionalized (2S,4R)-4-aminoproline methyl estersEpimerization-lactamization cascade(1R,4R)-2,5-diazabicyclo[2.2.1]heptane researchgate.net
Aldehyde-containing substratesSmI₂-mediated spirocyclization/rearrangement2-azabicyclo[2.2.1]heptene nih.govrsc.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions provide another powerful set of tools for the construction of the 2-oxa-5-aza-bicyclo[2.2.1]heptane ring system and its analogs. These reactions involve the coming together of two separate molecules to form the bicyclic core in a single step.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and can be adapted to create bridged bicyclic systems. While direct Diels-Alder synthesis of the 2-oxa-5-aza-bicyclo[2.2.1]heptane was not found in the provided results, the synthesis of the related 7-azabicyclo[2.2.1]heptane skeleton has been achieved through the reaction of N-substituted pyrroles with acetylenic dienophiles, although often in low yields. cdnsciencepub.com

The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is particularly relevant. For instance, an asymmetric hetero-Diels-Alder reaction with an N-acylnitroso dienophile has been used in the total synthesis of (-)-epibatidine, which features a 7-azabicyclo[2.2.1]heptane core. acs.org This demonstrates the utility of this approach for creating nitrogen-containing bridged systems.

Diene/Dienophile PairReaction TypeResulting Core StructureReference
N-substituted pyrroles and acetylenic dienophilesDiels-Alder7-azabicyclo[2.2.1]heptane cdnsciencepub.com
2-chloro-5-(1,5-cyclohexadienyl)pyridine and N-acylnitroso dienophileAsymmetric Hetero-Diels-Alder7-azabicyclo[2.2.1]heptane acs.org

1,3-Dipolar cycloadditions are [3+2] cycloadditions that are highly effective for the synthesis of five-membered heterocyclic rings. Intramolecular versions of this reaction are particularly useful for constructing bicyclic systems.

The intramolecular 1,3-dipolar cycloaddition of nitrones derived from sugar dialdehydes and N-homoallylhydroxylamines has been shown to produce 7-oxa-1-azabicyclo[2.2.1]heptane derivatives with high stereoselectivity. rsc.orgrsc.org This reaction proceeds via an in situ generated N-(3-alkenyl)nitrone, which then undergoes cyclization. rsc.org This strategy has been successfully applied to the synthesis of polyhydroxylated quinolizidine (B1214090) and indolizidine derivatives. rsc.orgrsc.org

Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclobutanes with isatogens has been reported to access tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes, a related but different bicyclic system. nih.govacs.org This demonstrates the broader applicability of 1,3-dipolar cycloadditions in the synthesis of complex bridged heterocycles.

1,3-Dipole and DipolarophileReaction TypeResulting Core StructureReference
In situ generated N-(3-alkenyl)nitroneIntramolecular 1,3-Dipolar Cycloaddition7-oxa-1-azabicyclo[2.2.1]heptane rsc.orgrsc.org
Bicyclobutanes and IsatogensLewis Acid-Catalyzed 1,3-Dipolar Cycloaddition2-oxa-3-azabicyclo[3.1.1]heptane nih.govacs.org

Stereoselective Synthesis of the 2-oxa-5-aza-bicyclo[2.2.1]heptane Moiety

The construction of the rigid 2-oxa-5-aza-bicyclo[2.2.1]heptane skeleton, a bridged morpholine (B109124) analogue, is a key challenge that has been addressed through various stereoselective approaches. These methods often leverage the inherent chirality of readily available starting materials to control the absolute and relative stereochemistry of the resulting bicyclic system.

Enantiospecific and Enantioselective Approaches to Bicyclic Scaffolds

A typical synthetic sequence commences with the protection of the nitrogen atom of trans-4-hydroxy-L-proline. While both benzoyl and tert-butoxycarbonyl (Boc) protecting groups have been used, the Cbz group offers advantages in terms of mild reaction conditions. rhhz.net The protected hydroxyproline (B1673980) is then subjected to an intramolecular cyclization. This key step often proceeds via the formation of a lactone between the carboxylic acid and the hydroxyl group, which establishes the bicyclic framework. For instance, treatment of N-acyl-trans-4-hydroxy-L-prolines with acetic anhydride (B1165640) can lead to the formation of N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-ones. researchgate.net Another approach involves an intramolecular Mitsunobu reaction on N-tBoc-trans-4-hydroxy-ʟ-proline to form the corresponding N-tBoc-cis-proline lactone. biorxiv.org The final step to obtain the saturated bicyclic amine involves the reduction of the lactone or amide functionalities within the bicyclic precursor.

Catalytic enantioselective methods are also emerging for related bicyclic systems. For example, chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to access a range of 2-azabicyclo[2.2.1]heptanes in high yields and excellent enantioselectivities. researchgate.net While not directly applied to the 2-oxa-5-aza system, these catalytic desymmetrization strategies represent a powerful alternative to substrate-controlled methods.

Diastereoselective Control in Bicyclic Ring Formation

Diastereoselective control is crucial during the formation of the bicyclic ring, as new stereocenters are often created. In syntheses starting from trans-4-hydroxy-L-proline, the stereochemistry at C4 of the proline ring directs the formation of the new stereocenter at the bridgehead carbon (C1). The cyclization to form the bicyclic lactone, such as N-benzoyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one, proceeds with a defined diastereoselectivity that is governed by the rigid conformation of the pyrrolidine (B122466) ring in the transition state. researchgate.net

More broadly, catalytic systems have been shown to provide high diastereocontrol in the synthesis of related oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. A binary catalyst system comprising an aminotriphenolate Al(III) complex and a bromide salt, for instance, delivers a wide variety of these bicyclic compounds with high diastereoselectivity. pwr.edu.pl Furthermore, diastereoselective iodolactonization of substrates like (R)- or (S)-allylalanine has been employed to construct substituted pyrrolidine rings, which can then undergo cyclization to form bicyclic structures. lookchem.com This highlights how substrate-controlled functionalization prior to the final ring closure can effectively dictate the diastereochemical outcome.

Influence of Chiral Auxiliaries in the Construction of Bridged Bicyclic Systems

In the context of 2-oxa-5-aza-bicyclo[2.2.1]heptane synthesis, the chiral starting material, trans-4-hydroxy-L-proline, effectively functions as an inbuilt chiral auxiliary. researchgate.netnih.gov The stereocenters within the proline molecule guide the stereochemical course of the cyclization reactions, obviating the need for external chiral auxiliaries. lookchem.com This "chiron" approach is a powerful and atom-economical strategy for asymmetric synthesis.

The use of external chiral auxiliaries is a well-established strategy in the asymmetric synthesis of a vast array of compounds and is relevant for analogous structures. researchgate.net For example, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and cycloadditions. While specific examples of their use in the synthesis of the 1-vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane are not documented, one could envision a strategy where a chiral auxiliary is used to control the stereoselective formation of a substituted proline derivative, which would then be elaborated into the target bicyclic system. Iron-bisphosphine catalysts have also shown promise in the enantioselective carbometalation of azabicycloalkenes, demonstrating the potential for chiral ligands to induce asymmetry in the functionalization of these scaffolds. lookchem.com

Introduction of the Vinyl Moiety into the Bicyclic Scaffold

The installation of a vinyl group at the C1 bridgehead position presents a significant synthetic hurdle. The non-planar nature of the bridgehead and the steric hindrance around this position make many standard olefination reactions challenging. Two general strategies can be conceptualized: incorporating the vinyl group into the precursor before cyclization or functionalizing the pre-formed bicyclic scaffold.

Pre-cyclization Strategies for Vinyl Group Incorporation

A pre-cyclization strategy would involve the synthesis of a suitably functionalized proline derivative that already contains a vinyl group or a precursor to a vinyl group at the position that will become C1 of the bicyclic system. For instance, the synthesis of 4-substituted proline derivatives, such as (S)-4-methyleneproline, has been achieved via a catalytic and enantioselective double allylic alkylation of a glycine (B1666218) imine analogue. nih.gov

A hypothetical route could involve the synthesis of a 1-carboxy-proline derivative which could then be subjected to transformations to install the vinyl group before the final cyclization to form the bicyclic ether linkage. However, synthesizing a proline derivative with substitution at the analogous C1 position is non-trivial.

Another plausible, though speculative, approach could involve an intramolecular Diels-Alder reaction. wikipedia.org A precursor containing a diene and a dienophile appropriately positioned on a pyrrolidine backbone could be designed to form the bicyclic system with the vinyl group installed in a single step.

Post-cyclization Functionalization for Vinyl Installation

Introducing the vinyl group after the formation of the 2-oxa-5-aza-bicyclo[2.2.1]heptane core is an alternative approach. This strategy relies on the ability to selectively functionalize the C1 bridgehead position.

One potential route involves the generation of a bridgehead radical. Research on the related 7-azabicyclo[2.2.1]heptane system has shown that a bridgehead carboxylic acid can be converted to a radical via a Barton ester, which can then be trapped. unirioja.es A similar strategy could be envisioned for the 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold. Synthesis of the 1-carboxy-2-oxa-5-aza-bicyclo[2.2.1]heptane precursor would be the initial step, followed by conversion to a Barton ester and subsequent radical generation and trapping with a vinyl equivalent or a group that can be converted to a vinyl moiety.

A second hypothetical approach would be through an olefination reaction, such as the Wittig reaction. masterorganicchemistry.compressbooks.pub This would necessitate the synthesis of the corresponding bridgehead ketone, 1-oxo-2-oxa-5-aza-bicyclo[2.2.1]heptan-6-one. The synthesis of such a strained, anti-Bredt bridgehead ketone would be exceptionally challenging. nih.gov If accessible, its reaction with a phosphorus ylide, such as methylidenetriphenylphosphorane, could potentially yield the desired 1-vinyl product. The harsh conditions often required for Wittig reactions and the potential for rearrangement of the strained bicyclic system would be significant obstacles to overcome.

Below is a table summarizing the key synthetic transformations discussed for the core scaffold.

Table 1: Synthetic Transformations for the 2-oxa-5-aza-bicyclo[2.2.1]heptane Scaffold

Step Reaction Type Reagents and Conditions Starting Material Product Reference
1 N-Protection Cbz-Cl, Base trans-4-Hydroxy-L-proline N-Cbz-trans-4-hydroxy-L-proline rhhz.net
2 Lactonization Acetic Anhydride N-Acyl-trans-4-hydroxy-L-proline N-Acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one researchgate.net
3 Intramolecular Mitsunobu PPh₃, DEAD, THF N-tBoc-trans-4-hydroxy-L-proline N-tBoc-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one biorxiv.org
4 Reduction LiAlH₄ N-Cbz-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one (1S,4S)-N-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane rhhz.net

Reactivity and Chemical Transformations of 1 Vinyl 2 Oxa 5 Aza Bicyclo 2.2.1 Heptane

Ring-Opening Reactions of Bridged Bicyclo[2.2.1] Systems

The significant ring strain within the bicyclo[2.2.1]heptane framework is a primary driver for its chemical transformations. This stored energy facilitates ring-opening reactions that lead to the formation of highly functionalized and stereochemically rich monocyclic structures, such as cyclopentane (B165970) and pyrrolidine (B122466) derivatives.

The cleavage of the C1-O2 bond in the 2-oxa-5-azabicyclo[2.2.1]heptane core can be achieved with high levels of control over regioselectivity and stereoselectivity using various reagents. Studies on the closely related 3-aza-2-oxabicyclo[2.2.1]hept-5-ene system demonstrate that treatment with organomagnesium reagents (Grignard reagents) in the presence of a copper catalyst induces a ring-opening to produce monocyclic anti-1,2-hydroxamic acids. nih.gov Alkylmagnesium reagents, in particular, have been found to provide superior regio- and stereoselectivities compared to their vinyl- and arylmagnesium counterparts. nih.gov

Similarly, indium triflate has been shown to mediate nucleophilic ring-opening reactions of these bicyclic systems with alcohols and water. These reactions yield a mixture of anti-1,2-, anti-1,4-, and syn-1,4-ring-opened products, with the product distribution being influenced by the specific nucleophile and reaction conditions. nih.gov Rhodium-catalyzed ring-opening couplings of cyclic vinyl ethers with organometallic reagents have also been reported, suggesting another potential pathway for the transformation of the 1-vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane system. rsc.org

Table 1: Ring-Opening Reactions of 2-Oxa-5-azabicyclo[2.2.1]heptane Analogs

Reagent/Catalyst Substrate System Major Products Key Findings Reference
R-MgX, Cu(I) catalyst 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene anti-1,2-hydroxamic acids Alkylmagnesium reagents give superior regio- and stereoselectivity. nih.gov
In(OTf)₃, Alcohols/Water 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene anti-1,2-, anti-1,4-, and syn-1,4-adducts Provides access to variously substituted cyclopentenyl systems. nih.gov

Strain Release-Driven Transformations and Their Synthetic Utility

The considerable strain energy inherent in bicyclo[2.2.1]heptane systems governs their distinctive chemical behavior and makes them valuable building blocks for accessing complex molecular architectures. researchgate.net This strain can be harnessed to drive retro-condensation reactions, providing stereoselective pathways to highly functionalized five-membered rings. nih.gov

For instance, retro-Dieckmann and retro-aldol reactions on related 7-azabicyclo[2.2.1]heptane derivatives have been used to prepare functionalized pyrrolidine scaffolds stereoselectively. nih.gov The synthetic utility of these transformations is significant, as the resulting products are often difficult to synthesize via other methods. The ability to install chiral centers and functional groups with high fidelity makes these strain-release strategies powerful tools in medicinal chemistry and natural product synthesis. acs.org The development of "spring-loaded" reagents based on strained rings allows for the direct installation of bioisosteric motifs onto heteroatoms, a testament to the synthetic power of strain release. acs.org

Functionalization and Derivatization Strategies of the Bicyclic Core

Beyond ring-opening reactions, the this compound scaffold allows for a range of functionalization and derivatization strategies at its core, the bridgehead nitrogen, and the vinyl substituent.

While direct C-H functionalization on the bicyclic core is challenging, the introduction of substituents at specific positions is readily achievable through strategic synthetic design. A versatile approach starting from 4R-hydroxy-L-proline allows for the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. researchgate.net This methodology enables the introduction of various alkyl or aryl groups at the C-3 position, creating a library of carbon-atom bridged morpholine (B109124) analogues. These constrained scaffolds have been used to develop analogues of FDA-approved drugs by embedding a γ-amino butyric acid (GABA) framework onto the bicyclic core. researchgate.net

The secondary amine at the N-5 position is a key handle for derivatization. Conventional methods can be readily employed for N-acylation and N-alkylation. google.com For example, the nitrogen can be acylated to form amides, such as the N-benzoyl derivative, which has been prepared from hydroxy-L-proline. researchgate.net This transformation is not only useful for installing functional groups but also for altering the conformational properties of the bicyclic system. researchgate.net

Similarly, the amine can be alkylated to form tertiary amines and quaternary ammonium (B1175870) salts. google.com A wide variety of substituents, including methyl, allyl, phenethyl, and hydroxyethyl (B10761427) groups, can be introduced at this position. google.com These modifications are crucial in medicinal chemistry for tuning the pharmacological properties of molecules built on the azabicyclic framework. google.comresearchgate.net

Table 2: Examples of N-Functionalization on the Azabicyclo[2.2.1]heptane Core

Reaction Type Reagent Example Product Type Significance Reference
N-Acylation Acetic anhydride (B1165640), Benzoyl chloride N-Acetyl, N-Benzoyl amides Modifies conformational properties, creates peptidomimetics. google.comresearchgate.net
N-Alkylation Alkyl halides Tertiary amines, Quaternary salts Tunes pharmacological properties for receptor binding. google.com

Reactions at the Vinyl Group: Addition, Oxidation, and Polymerization Precursors

The vinyl group at the C-1 position offers another site for chemical modification. The double bond in bicyclo[2.2.1]heptene systems is known for its exceptional reactivity, which can be attributed in part to ring strain. acs.org This heightened reactivity allows the vinyl group on this compound to participate in a wide array of standard olefin reactions.

These include addition reactions (e.g., hydrogenation, halogenation, hydroboration), oxidation (e.g., epoxidation, dihydroxylation), and cycloadditions. Studies on related vinyl-substituted heteroaromatics show that catalytic reactions can proceed selectively at the vinyl group even in the presence of other reactive sites. acs.org Furthermore, the strained and reactive nature of the vinyl group makes this compound a potential monomer or precursor for ring-opening metathesis polymerization (ROMP), a powerful method for creating polymers with unique architectures and properties.

Metal-Catalyzed Transformations of the Bicyclic System

The presence of nitrogen and oxygen heteroatoms, along with a reactive vinyl group, allows the this compound system to participate in a variety of metal-catalyzed reactions. Palladium, copper, and rhodium complexes have been effectively used to mediate transformations either at the vinyl appendage or through reactions involving the bicyclic core itself.

Palladium catalysis is a powerful tool for the functionalization of the azabicyclo[2.2.1]heptane framework. Key reactions include the formation of the bicyclic system through aminoacyloxylation and the subsequent functionalization via amination.

A significant palladium-catalyzed method for constructing the oxygenated 2-azabicyclo[2.2.1]heptane core is the 1,2-aminoacyloxylation of cyclopentenes. rsc.orgresearchgate.net This reaction proceeds efficiently with a broad range of substrates, creating the bridged aza-bicyclic structure which can be further functionalized. rsc.org

Furthermore, palladium-catalyzed cross-coupling amination reactions provide a direct method for synthesizing N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes. nih.gov Utilizing palladium-bisimidazol-2-ylidene complexes as catalysts, various heteroaryl halides can be coupled with the 7-azabicyclo[2.2.1]heptane core. nih.gov This one-step approach is effective for a wide variety of substrates, affording the desired products in moderate to good yields. nih.gov

Table 1: Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes rsc.orgresearchgate.net
SubstrateCatalyst SystemReagentsProductKey Features
Cyclopentene DerivativesPd(OAc)₂ / BINAPN-AcyloxycarbamatesOxygenated 2-Azabicyclo[2.2.1]heptanesEfficient construction of the bridged aza-bicyclic core. rsc.org
7-Azabicyclo[2.2.1]heptanePalladium-bisimidazol-2-ylidene complexHeteroaryl HalidesN-Heteroaryl-7-azabicyclo[2.2.1]heptanesDirect C-N bond formation on the bicyclic nitrogen. nih.gov

Copper catalysts are effective in mediating reactions involving the vinyl group of the bicyclic system. These processes include nucleophilic additions and cycloadditions, which leverage the reactivity of the vinyl moiety. For example, copper-catalyzed reactions of vinyl azides with ketones proceed under mild conditions to yield functionalized products, demonstrating the utility of copper in activating vinyl groups for C-C bond formation. organic-chemistry.org

In related bicyclic systems, copper-mediated reactions have been shown to effect substitution at sp²-hybridized carbons. The treatment of bicyclic methyleneaziridines with lithium diphenylcuprate or Grignard reagents in the presence of a copper catalyst leads to nucleophilic vinylic substitution products in good yields. rsc.org This reactivity is analogous to potential transformations of the vinyl group in this compound. Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully applied to 2-azabicyclo[2.2.1]heptane scaffolds functionalized with terminal alkynes, highlighting the utility of copper catalysis in modifying this specific heterocyclic core. researchgate.netacs.org

Rhodium catalysts have been employed for various transformations of the azabicyclo[2.2.1]heptane skeleton, including hydrogenation and ring-opening reactions. researchgate.netnih.gov The hydrogenation of a double bond within a 2-oxa-5-azabicyclo[2.2.1]heptane derivative using a rhodium on carbon (Rh/C) catalyst proceeds under mild conditions to stereoselectively form the corresponding saturated cis-diastereomer. researchgate.net

More complex rhodium-catalyzed transformations have also been explored. The ring-opening of a related 3-aza-2-oxabicyclo[2.2.1]hept-5-ene system with various arylboronic acids has been investigated. nih.gov These reactions, optimized using a [RhCl(COD)]₂ catalyst with a BINAP ligand, yield 1,2-ring-opened products in low to moderate yields with varying levels of stereoselectivity. nih.gov

Table 2: Rhodium-Catalyzed Ring-Opening of a 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene nih.gov
Arylboronic AcidCatalyst SystemSolvent/BaseYield (%)Stereoselectivity (trans:cis)
Phenylboronic acid[RhCl(COD)]₂ / (±)-BINAPMeOH / NaHCO₃4575:25
4-Methoxyphenylboronic acid[RhCl(COD)]₂ / (±)-BINAPMeOH / NaHCO₃5580:20
4-Fluorophenylboronic acid[RhCl(COD)]₂ / (±)-BINAPMeOH / NaHCO₃3067:33
3-Thienylboronic acid[RhCl(COD)]₂ / (±)-BINAPMeOH / NaHCO₃25100:0

Free Radical Reactions Involving the Bicyclic System

Free radical reactions offer a powerful alternative for the synthesis and functionalization of the azabicyclo[2.2.1]heptane framework. These reactions can proceed via intramolecular cyclizations to form the core structure or involve the generation of reactive radical intermediates from the vinyl substituent.

The formation of the 7-azabicyclo[2.2.1]heptane skeleton can be achieved through intramolecular free radical processes. researchgate.netnih.gov These reactions typically involve the cyclization of a radical onto a suitably positioned multiple bond. wikipedia.org For instance, the reaction of an N-substituted 2-(2-bromobenzoyl)pyrrolidine with tributyltin hydride and AIBN generates an aryl radical, which, after a 1,5-hydrogen transfer, forms an α-acylamino radical. clockss.org This intermediate can then undergo a 5-exo-trig cyclization to yield a 7-azabicyclo[2.2.1]heptane derivative. clockss.org The regioselectivity of these cyclizations is often high, with a strong preference for the exo mode of attack over the endo mode, which is rationalized by a more stable chair-like transition state for the exo pathway. wikipedia.org Similar radical cyclization strategies have been successfully applied to the synthesis of the related 2-oxabicyclo[2.2.1]heptane ring system. rsc.org The choice of the nitrogen protecting group can have a critical effect on the outcome of these radical-mediated cyclizations. researchgate.netnih.gov

The vinyl group on the this compound is a potential precursor for the generation of a vinyl radical. Vinyl radicals are highly reactive intermediates that can participate in a variety of transformations, including cyclizations. acs.orgrsc.org Characterized by an sp² or sp hybridized orbital, these radicals are often involved as key intermediates in reactions that add radicals to alkynes. rsc.org

The cyclization of vinyl radicals provides a versatile method for constructing five- and six-membered rings. acs.orgacs.org In the context of the bicyclic system, a vinyl radical generated at the exocyclic position could undergo intramolecular cyclization if a suitable radical acceptor is present elsewhere on the molecule. The stereochemical outcome of such reactions would be influenced by the rigid conformational constraints of the bicyclic framework. acs.org For example, the intramolecular cycloaddition of a vinyl radical intermediate with an alkenyl unit has been proposed in copper-catalyzed reactions, leading to the formation of new cyclic structures. rsc.org

Stereochemical Aspects and Conformational Analysis of 1 Vinyl 2 Oxa 5 Aza Bicyclo 2.2.1 Heptane

Stereoisomerism and Chirality in Bridged Bicyclic Compoundsnih.gov

Bridged bicyclic compounds, such as those built upon the bicyclo[2.2.1]heptane (norbornane) framework, exhibit unique stereochemical features due to their rigid, three-dimensional structures. The fixed spatial arrangement of the atoms in the 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold eliminates the possibility of ring-flipping that is common in monocyclic systems like cyclohexane. This conformational rigidity is the source of its inherent chirality.

The bridgehead carbons (C1 and C4) are tertiary stereocenters. The absolute configuration of the parent scaffold is defined by the spatial orientation of the bridges, designated by the (1R,4R) or (1S,4S) nomenclature. nih.gov The presence of heteroatoms (oxygen at position 2 and nitrogen at position 5) and substituents further complicates the stereochemical landscape, potentially creating additional stereocenters and leading to a variety of diastereomers and enantiomers. The constrained nature of the bicyclic system makes these stereoisomers configurationally stable and, in many cases, separable. nih.gov

Endo/Exo Selectivity in Cycloaddition Reactions and its Stereochemical Outcomenih.gov

The synthesis of bicyclo[2.2.1]heptane systems frequently relies on [4+2] cycloaddition reactions, such as the Diels-Alder reaction. A critical factor determining the stereochemical outcome of these reactions is the facial selectivity of the approach of the dienophile to the diene. This leads to the formation of endo or exo isomers, which are diastereomers with distinct chemical and physical properties.

Endo Isomer: The substituent on the dienophile is oriented towards the longer bridge of the bicyclic system.

Exo Isomer: The substituent on the dienophile is oriented away from the longer bridge.

While the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance, the endo product is often the kinetically favored one, a phenomenon explained by secondary orbital interactions. researchgate.net However, factors such as the nature of the diene, dienophile, solvent, and the use of Lewis acid catalysts can significantly influence the endo/exo ratio. acs.orgcdnsciencepub.com For instance, high exo-selectivity has been observed in certain cycloadditions, while others show a preference for the endo adduct. researchgate.netnih.gov This selectivity is paramount as it establishes the relative configuration of substituents on the bicyclic core, which is retained throughout subsequent synthetic transformations.

Reaction TypeDiene/Dienophile SystemConditionsTypical SelectivityReference
Diels-AlderCyclopentadiene + α,β-unsaturated aldehydesThermalEndo favored researchgate.net
Diels-AlderCyclopentadiene + α,β-dialkyl enalsThermal (180-190°C)Highly exo-selective (>95:5) researchgate.net
Diels-AlderCyclopentadiene + N-phenylmaleimideLewis Acid (TiCl₄)Endo >99% cdnsciencepub.com
MonohydrolysisDialkyl bicyclo[2.2.1]heptane-dicarboxylateBase-catalyzedHigh exo-facial selectivity nih.gov

This table illustrates typical selectivities in reactions involving the formation or modification of bicyclo[2.2.1]heptane systems and is intended to be representative.

Diastereomeric Ratios and Enantiomeric Purity in Synthetic Intermediates and Productscdnsciencepub.comnih.govcdnsciencepub.comscispace.com

The diastereomeric ratio (e.g., endo/exo) is a direct consequence of the reaction's stereoselectivity. Achieving high diastereomeric ratios is crucial for efficient synthesis, as it simplifies purification and maximizes the yield of the desired isomer. researchgate.net

Furthermore, since the bicyclic scaffold is chiral, its synthesis often results in a racemic mixture (an equal mixture of both enantiomers) unless a chiral influence is introduced. The preparation of enantiomerically pure or enriched products is a primary goal in modern organic synthesis, particularly for pharmaceutical applications. This can be achieved through several strategies:

Chiral Resolution: Separating a racemic mixture into its constituent enantiomers, for example, by using a chiral resolving agent or chiral chromatography. nih.gov

Asymmetric Synthesis: Employing a chiral starting material (chiron), a chiral auxiliary, or a chiral catalyst to selectively produce one enantiomer over the other. scribd.com

The enantiomeric purity of a sample is typically quantified by its enantiomeric excess (ee). Syntheses of related 2-azabicyclo[2.2.1]heptane derivatives have been developed that provide high optical purity, making both enantiomers accessible. scribd.com

Conformational Features of the 2-Oxa-5-aza-bicyclo[2.2.1]heptane Scaffoldnih.govresearchgate.netacs.org

The 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold is a conformationally rigid structure. The ethylene (B1197577) bridge (C6-C7) and the ether/amine linkages lock the five-membered and six-membered rings into a strained, fixed arrangement. This rigidity is a defining characteristic, imparting predictable three-dimensional properties that are highly desirable in the design of bioactive molecules and constrained peptide mimics. researchgate.netresearchgate.net

Analysis of Preferred Conformations and Ring Dynamics

Unlike flexible six-membered rings that readily interconvert between chair conformations, the bicyclo[2.2.1]heptane framework is 'locked'. Studies on analogous carbocyclic and heterocyclic systems show that the five-membered ring portion of the scaffold adopts a fixed envelope or twist conformation. nih.gov For example, nucleotide analogues containing an oxabicyclo[2.2.1]heptane ring system were found to be locked in a "North (N)"-type envelope conformation, which is similar to the C3'-endo conformation of a ribose ring. nih.gov This conformational locking minimizes ring dynamics, meaning the molecule does not undergo large-scale conformational changes, but rather experiences low-amplitude vibrations around its equilibrium geometry. This rigidity makes the scaffold an excellent platform for precisely orienting functional groups in three-dimensional space.

Energy Barriers and Interconversion Pathways, with focus on Nitrogen Inversionresearchgate.net

In most acyclic and simple cyclic amines, the nitrogen atom undergoes rapid pyramidal inversion, a process where the atom oscillates through a planar transition state, effectively inverting its stereochemical configuration. wikipedia.org However, in bridged bicyclic amines, this inversion is significantly hindered.

The nitrogen atom at the 5-position in the 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold is subject to what is known as the "bicyclic effect". biu.ac.ilnih.gov The rigid framework forces the C-N-C bond angles to be much smaller than in a flexible system. For the nitrogen to pass through a planar transition state required for inversion, these bond angles would need to expand significantly, which would introduce an immense amount of angle strain into the already strained bicyclic system. Consequently, the energy barrier for nitrogen inversion in azabicyclo[2.2.1]heptane systems is unusually high compared to simple cyclic amines. biu.ac.ilresearchgate.net This high barrier can make the nitrogen atom a stable stereocenter, especially at low temperatures or when substituted with bulky groups, potentially leading to the isolation of stable invertomers (isomers differing only in the configuration at the nitrogen atom). mdpi.com

CompoundInversion Barrier (kcal/mol)CommentsReference(s)
Ammonia (NH₃)5.8Very rapid inversion. wikipedia.org
Aziridine19.3Strained three-membered ring increases barrier. wikipedia.org
7-Azabicyclo[2.2.1]heptane derivatives>20High barrier due to the "bicyclic effect". biu.ac.ilresearchgate.net

This table provides representative energy barriers for nitrogen inversion, highlighting the significant increase in bicyclic systems.

Influence of the 1-Vinyl Substituent on Stereochemistry and Conformational Preferences

While specific experimental data on 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane is limited, the influence of the 1-vinyl substituent can be inferred from fundamental chemical principles. A vinyl group (-CH=CH₂) is a planar, sp²-hybridized moiety. Its placement at the bridgehead C1 position would have several notable effects:

Steric Influence: The vinyl group introduces steric bulk at the bridgehead. This can influence the facial selectivity of reactions occurring at other positions on the scaffold. For example, the approach of a reagent to the syn face (the face on the same side as the C7 bridge) or the anti face could be sterically hindered, thereby altering the stereochemical outcome of additions or substitutions.

Electronic Influence: The π-system of the vinyl group can engage in electronic interactions with the nearby heteroatoms. It could potentially influence the basicity and nucleophilicity of the nitrogen atom at the 5-position through space or through the bicyclic framework.

Theoretical and Computational Investigations of 1 Vinyl 2 Oxa 5 Aza Bicyclo 2.2.1 Heptane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules, offering deep insights into reaction mechanisms and reactivity.

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

DFT calculations have been instrumental in rationalizing the formation of various bicyclic systems, including those related to the 2-oxa-5-azabicyclo[2.2.1]heptane core. For instance, in base-promoted heterocyclization reactions of N-(dibromocyclohex-1-yl)carbamates, DFT has been used to investigate the mechanistic pathways leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives. acs.org These studies help to understand the influence of protecting groups and the relative configuration of leaving groups on the reaction outcome, providing a rationale for the observed product distributions. acs.org

Computational studies on the intramolecular cyclization of radicals, such as 5-hexenyl radicals and their heteroatom-substituted analogues, have also shed light on the formation of bicyclic structures. scirp.orgscirp.orgresearchgate.net DFT calculations, often at the UB3LYP level of theory, are employed to determine the geometries and energies of starting materials, transition states, and products. scirp.orgscirp.org This allows for the elucidation of reaction pathways and the identification of key radical intermediates involved in the formation of five-membered rings, which are fundamental to the bicyclo[2.2.1]heptane framework. scirp.orgscirp.orgresearchgate.net

Prediction of Reactivity Profiles and Stereochemical Selectivity

DFT calculations are frequently used to predict the reactivity and stereoselectivity of reactions involving bicyclic systems. The high strain inherent in the bicyclo[2.2.1]heptane framework is a key driver for various transformations, and DFT can quantify this strain and its impact on reactivity. nih.govacs.org For example, the exceptional reactivity of the double bond in bicyclo[2.2.1]heptene derivatives has been a subject of both experimental and computational investigation. acs.org

In the context of cycloaddition reactions, DFT has been used to study the stereoselectivity of reactions with isodicyclopentadienes, where torsional and steric effects are believed to control the outcome. acs.org Similarly, DFT studies on the intramolecular Diels-Alder reactions of related systems have highlighted the role of torsional steering in controlling stereoselectivity. acs.org For radical cyclizations, DFT calculations have successfully predicted the high exo selectivity observed experimentally. scirp.orgscirp.org This selectivity is attributed to a combination of conformational and steric factors in the transition state, which can be effectively modeled using DFT. scirp.org The calculated exo/endo product ratios often show excellent agreement with experimental data. scirp.org

Molecular Mechanics and Quantum Mechanical Calculations

A combination of molecular mechanics and quantum mechanical methods provides a comprehensive understanding of the conformational preferences and intramolecular interactions within the 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane system.

Conformational Energy Landscape Assessment and Global Minima Determination

The conformational landscape of bicyclic systems can be explored using a combination of molecular mechanics for initial conformational searches followed by higher-level quantum mechanical calculations for geometry optimization and energy refinement. For related radical systems, global energy minima for both the acyclic precursors and the cyclized bicyclic products have been determined using methods like UHF/3-21G followed by optimization at the UB3LYP/6-311+G(d,p) level. scirp.orgscirp.org This approach allows for a detailed understanding of the relative stabilities of different conformers and the identification of the most likely structures to be observed experimentally.

Analysis of Steric and Torsional Interactions within the Bicyclic Framework

The rigid nature of the bicyclo[2.2.1]heptane skeleton leads to significant steric and torsional interactions that influence its reactivity and stereochemistry. nih.gov Quantum mechanical calculations have been employed to analyze these interactions in detail. researchgate.net For instance, in electrophilic additions and cycloadditions to alkenes with a bicyclic scaffold, it has been shown that smaller torsional and steric interactions favor certain reaction pathways. researchgate.net The steric hindrance exerted by substituents on the bicyclic frame can direct incoming reagents to a specific face of the molecule, leading to high stereoselectivity. researchgate.net The analysis of these non-bonding interactions is crucial for understanding and predicting the outcome of chemical reactions involving these strained bicyclic compounds.

Transition State Analysis for Key Chemical Transformations

The identification and characterization of transition states are fundamental to understanding reaction mechanisms and predicting reaction rates and selectivity. Computational methods are invaluable for this purpose.

For intramolecular radical cyclizations leading to bicyclic systems, transition states are typically located at the UB3LYP/6-31G(d) level of theory and then further optimized at a higher level, such as UB3LYP/6-311+G(d,p). scirp.orgscirp.org Vibrational frequency calculations are performed to confirm that the located structures are indeed true transition states (characterized by a single imaginary frequency). scirp.org The analysis of transition state geometries provides insights into the factors controlling stereoselectivity. For example, in the cyclization of 5-hexenyl and related radicals, the preference for the exo product is explained by the lower energy of the exo-chair transition state compared to the endo-chair transition state. scirp.orgscirp.orgresearchgate.net These computational studies have shown that both steric and electronic factors in the transition state play a crucial role in determining the reaction outcome. scirp.org

1 Vinyl 2 Oxa 5 Aza Bicyclo 2.2.1 Heptane As a Platform in Asymmetric Synthesis and Chemical Design

Development and Utilization as a Chiral Auxiliary

The rigid bicyclic framework of 2-oxa-5-aza-bicyclo[2.2.1]heptane makes it an attractive scaffold for applications in asymmetric synthesis. researchgate.netyork.ac.uk A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a chemical reaction to form a new stereocenter with a high degree of stereoselectivity. The auxiliary is then typically removed to yield the desired enantiomerically enriched product. york.ac.uk

The inherent chirality and conformational rigidity of the 2-oxa-5-aza-bicyclo[2.2.1]heptane skeleton allow it to effectively shield one face of a reactive center, thereby directing the approach of a reagent to the opposite face. The presence of the nitrogen and oxygen atoms within the bicyclic system can also play a role in coordinating to reagents, further enhancing stereochemical control.

The introduction of a vinyl group at the 1-position of this scaffold would offer a versatile functional handle. This vinyl group could participate in a variety of chemical transformations, such as olefin metathesis, hydroboration-oxidation, and polymerization, allowing for the attachment of the auxiliary to a wide range of substrates or for its incorporation into larger, more complex chiral ligands.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold has the potential to be a powerful chiral auxiliary in asymmetric carbon-carbon bond forming reactions, which are fundamental transformations in organic synthesis. By attaching this chiral auxiliary to a prochiral enolate, for example, the steric bulk of the bicyclic system can direct the approach of an electrophile, leading to the formation of a new carbon-carbon bond with high diastereoselectivity.

The hypothetical "1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane" could be particularly useful in this context. The vinyl group could be transformed into a variety of other functional groups that could then be used to attach the auxiliary to the substrate. For instance, ozonolysis of the vinyl group would yield an aldehyde, which could then be used in subsequent reactions.

Below is a table illustrating the potential of chiral auxiliaries in guiding asymmetric alkylation reactions, a key type of carbon-carbon bond formation.

Reaction Chiral Auxiliary Electrophile Diastereomeric Excess (d.e.)
Enolate AlkylationEvans OxazolidinoneBenzyl bromide>99%
Enolate AlkylationSamp HydrazoneIodomethane>98%
Enolate AlkylationMyers' Pseudoephedrine AmideBenzyl bromide>99%

This table presents data for well-established chiral auxiliaries to demonstrate the principle of asymmetric induction in carbon-carbon bond forming reactions.

Enantioselective Transformations Guided by the Bicyclic Scaffold

The rigid conformation of the 2-oxa-5-aza-bicyclo[2.2.1]heptane core can effectively control the stereochemical outcome of a variety of enantioselective transformations. When used as a chiral ligand for a metal catalyst, the bicyclic scaffold can create a chiral environment around the metal center, leading to high enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, and cyclopropanation.

The vinyl group in "this compound" could be a key feature for the development of novel chiral ligands. For example, the vinyl group could be hydrophosphinated to introduce a phosphine moiety, which is a common coordinating group in catalysis. The resulting phosphine-containing bicyclic compound could then be used as a chiral ligand in a range of metal-catalyzed asymmetric reactions.

Scaffold for the Synthesis of Complex Molecular Architectures and Analogues

The unique three-dimensional structure of the 2-oxa-5-aza-bicyclo[2.2.1]heptane skeleton makes it an excellent starting point for the synthesis of complex molecular architectures with well-defined stereochemistry. nih.govkyoto-u.ac.jpresearchgate.net Its rigidity can be used to control the spatial arrangement of functional groups, which is crucial for biological activity.

The vinyl group at the 1-position of the hypothetical "this compound" would provide a valuable tool for chemists to build upon this core structure. This functional group can be readily modified using a wide array of organic reactions, allowing for the introduction of diverse substituents and the construction of more elaborate molecules.

Incorporation into Conformationally Restricted Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as increased stability towards enzymatic degradation and better oral bioavailability. researchgate.net The conformational rigidity of the 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold makes it an ideal building block for the construction of conformationally restricted peptidomimetics. By incorporating this bicyclic system into a peptide backbone, it is possible to lock the peptide into a specific conformation that is recognized by its biological target.

The vinyl group of "this compound" could be used to attach the bicyclic scaffold to a peptide chain or to introduce additional functionality that could interact with the target receptor. For example, the vinyl group could be converted to a carboxylic acid or an amine, which could then be coupled to the N- or C-terminus of a peptide, respectively.

Design of Constrained γ-Amino Acid Analogues

γ-Amino acids are important neurotransmitters and are components of many biologically active molecules. The design of conformationally constrained γ-amino acid analogues is an active area of research, as these compounds can have improved potency and selectivity for their biological targets. nih.govkyoto-u.ac.jp The 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold provides a rigid framework for the synthesis of such analogues. By attaching a carboxylic acid group to the bicyclic system, it is possible to create a molecule that mimics the structure of γ-aminobutyric acid (GABA) but with a much more restricted conformation.

A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes has been developed starting from 4R-hydroxy-L-proline. Attaching an acetic acid moiety at the C-3 position of this core reveals the framework of an embedded γ-amino butyric acid (GABA). kyoto-u.ac.jp

Parent Compound Analogous Drug Therapeutic Area
γ-Aminobutyric acid (GABA)Baclofen (B1667701)Muscle Relaxant
γ-Aminobutyric acid (GABA)PregabalinAnticonvulsant

The "this compound" could be a valuable precursor for the synthesis of novel constrained γ-amino acid analogues. The vinyl group could be functionalized to introduce a variety of substituents at the 1-position, allowing for the fine-tuning of the pharmacological properties of the resulting molecules.

Strategies for Diversity-Oriented Synthesis Based on the Bicyclic Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.govmdpi.com The 2-oxa-5-aza-bicyclo[2.2.1]heptane scaffold is an excellent starting point for DOS due to its rigid three-dimensional structure and the presence of multiple functionalization points.

The vinyl group in "this compound" would be a particularly attractive feature for DOS. This group can undergo a wide range of chemical transformations, allowing for the introduction of a vast array of different substituents and the creation of a large and diverse library of compounds. For example, the vinyl group could be used in olefin metathesis reactions with a variety of different olefins to generate a library of compounds with different side chains at the 1-position.

Below is a table outlining potential reactions for a diversity-oriented synthesis approach starting from the vinyl-substituted scaffold.

Reaction Type Reagent Resulting Functional Group
Olefin MetathesisGrubbs' Catalyst + AlkeneSubstituted Alkene
Hydroboration-OxidationBH3, then H2O2, NaOHPrimary Alcohol
OzonolysisO3, then DMSAldehyde
Heck ReactionAryl Halide, Pd CatalystSubstituted Alkene
Michael AdditionNucleophileAdduct at the β-position

By employing a range of different reaction partners in each of these transformations, it would be possible to generate a large and structurally diverse library of compounds based on the "this compound" core.

Advanced Methodologies and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The efficient construction of the 2-oxa-5-azabicyclo[2.2.1]heptane core is paramount for its exploration and application. Research is increasingly focused on developing novel catalytic systems that offer high yields and stereocontrol under mild conditions.

A significant advancement is the use of a binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt. nih.gov This system effectively promotes the synthesis of diverse O- and N-containing bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols or -amines. nih.gov The reaction proceeds with high diastereocontrol, furnishing the bicyclic products in good to excellent yields. nih.gov Mechanistic studies suggest that the Al(III) complex acts as a bifunctional entity, where the metal center is a Lewis acid and the phenolate (B1203915) donors facilitate a crucial proton-relay step. nih.gov

Another promising area is the development of silver-based catalysts for asymmetric cycloadditions. For instance, an Ag(I)/TF-BiphamPhos complex has been successfully employed in the 1,3-dipolar cycloaddition of cyclic azomethine ylides to construct azabicyclo[2.2.1]heptane structures. researchgate.net This method is notable for its ability to create four contiguous stereocenters, including two quaternary ones, with high diastereoselectivity (up to 16:1 dr) and excellent enantioselectivity (up to 97% ee). researchgate.net Adapting such catalytic systems to accommodate the vinyl-substituted precursor could provide a powerful route to enantiopure 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane.

Catalyst SystemPrecursor TypeKey AdvantagesRef
Al(III) aminotriphenolate / TBABCyclic γ-epoxy-alcohols/aminesHigh diastereocontrol, good to excellent yields, mild conditions nih.gov
Ag(I) / TF-BiphamPhosCyclic azomethine ylidesExcellent enantioselectivity (up to 97% ee), construction of multiple stereocenters researchgate.net
Organocatalysis (e.g., diarylprolinol silyl (B83357) ether)Enals and nitroalkenesHighly enantioselective formal [4+2] cycloaddition, operationally simple rsc.org

Exploration of Unprecedented Reactivity Modes for the Bicyclic System

Beyond improving existing synthetic routes, future research will undoubtedly focus on discovering new reactions and transformations of the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton. The inherent strain and unique electronic properties of the bicyclic system could be harnessed for unprecedented reactivity.

One area of exploration is the use of rearrangement reactions to construct the core structure. The aza-Prins-pinacol rearrangement, for example, has been employed to build the related 7-azabicyclo[2.2.1]heptane skeleton, providing a common precursor for synthesizing alkaloids like (±)-epibatidine. researchgate.net Investigating analogous cascade reactions that could form the 2-oxa-5-aza bicyclic system would be a valuable pursuit.

Intramolecular cycloadditions represent another powerful strategy. The intramolecular [3+2] cycloaddition of nitrones with olefins is a known method for creating related 1-aza-7-oxabicyclo[2.2.1]heptane systems. acs.org Applying this logic, a suitably functionalized precursor could undergo a designed cycloaddition to form the this compound scaffold directly. Furthermore, the reactivity of the vinyl group itself offers a gateway to further complexity through transformations such as thermal rearrangements, which have been noted for 7-vinyl derivatives of related bicyclic systems. documentsdelivered.com

The potential for free radical reactions also warrants investigation. Mechanistic studies on the formation of 7-azabicyclo[2.2.1]heptane derivatives have involved the synthesis and reactivity of the corresponding bicyclo-yl radical, highlighting the feasibility of radical-mediated pathways for functionalization. researchgate.net

Integration with Modern Synthetic Techniques such as Flow Chemistry and Automated Synthesis

The adoption of modern synthetic technologies like flow chemistry and automated synthesis can address many of the challenges associated with complex heterocyclic synthesis. Continuous-flow processes offer enhanced safety, scalability, and the ability to utilize reactive or unstable intermediates that are difficult to handle in traditional batch setups. ugent.be

For instance, the synthesis of certain heterocyclic scaffolds involves the use of unstable metalated intermediates. rsc.org Flow chemistry, particularly "flash chemistry," enables the rapid generation and immediate consumption of such species, minimizing degradation and improving yields. rsc.org This approach could be instrumental in developing more efficient syntheses of this compound precursors. The integration of in-line purification and analysis in flow systems can also accelerate the optimization of reaction conditions, leading to faster discovery of robust synthetic protocols.

Automated synthesis platforms can be used to rapidly generate libraries of functionalized derivatives. By combining the 2-oxa-5-azabicyclo[2.2.1]heptane core with a diverse set of building blocks, these systems can accelerate the exploration of the chemical space around the scaffold, which is crucial for medicinal chemistry programs. researchgate.net

Computational Design and In Silico Screening of Functionalized Derivatives

Computational chemistry and in silico screening are indispensable tools for modern drug discovery and materials science. For the 2-oxa-5-azabicyclo[2.2.1]heptane system, these methods can guide the synthesis of new derivatives with desired properties.

In silico investigations can predict key physicochemical properties, such as dipole moment, lipophilicity (cLogP), and three-dimensional shape, which are critical for determining a molecule's potential as a bioisostere. researchgate.netrsc.org For example, computational studies on related spiro[3.3]heptane systems have successfully identified them as potential bioisosteres for common fragments like piperazine (B1678402) and morpholine (B109124) by comparing their structural and electronic properties. rsc.org Similar studies on derivatives of this compound could identify promising candidates for synthesis and biological testing.

Furthermore, molecular docking simulations can be used to screen virtual libraries of these derivatives against biological targets of interest, such as enzymes or receptors. This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity, saving significant time and resources. Mechanistic studies, often supported by density functional theory (DFT) calculations, can also provide a deeper understanding of reaction pathways, aiding in the optimization of synthetic conditions and the prediction of novel reactivity. researchgate.net

Exploration of New Asymmetric Applications Beyond Current Paradigms

The chiral nature of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold makes it an attractive building block for asymmetric synthesis and as a chiral ligand or catalyst. rsc.orgmsesupplies.com While it has already been utilized as a platform for creating constrained γ-amino acid analogues, its potential extends far beyond this application. researchgate.net

A key starting material for many of these syntheses is the naturally occurring chiral molecule, 4-hydroxy-L-proline. researchgate.netresearchgate.net This "chiron" approach allows for the synthesis of enantiomerically pure C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. researchgate.net These constrained bicyclic systems serve as scaffolds to mimic the bioactive conformations of important neurotransmitters and drugs. For example, by attaching an acetic acid moiety to the C-3 position, researchers have created backbone-constrained analogues of γ-amino butyric acid (GABA), as well as the drugs baclofen (B1667701) and pregabalin. researchgate.net

Future research should aim to expand the utility of this scaffold. The development of organocatalytic methods, such as the formal [4+2] cycloaddition reactions used to produce other bicyclo[2.2.1]heptane systems, could provide novel and highly enantioselective entries into this class of compounds from simple starting materials. rsc.org The unique, rigid geometry of the this compound core could be exploited in the design of new chiral ligands for transition metal catalysis or as organocatalysts themselves, opening up new paradigms in asymmetric synthesis.

Application AreaExample Derivative/TargetSynthetic StrategyRef
Constrained Amino AcidsGABA, Baclofen, Pregabalin AnaloguesSynthesis from 4R-hydroxy-L-proline; functionalization at C-3 researchgate.netresearchgate.net
Chiral Building Blocks(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HClIntermediate for pharmaceuticals, agrochemicals, and materials msesupplies.com
Asymmetric CatalysisBicyclo[2.2.1]heptane-1-carboxylatesOrganocatalytic formal [4+2] cycloaddition rsc.org

Q & A

Q. What are the optimized synthetic routes for 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane, and how do reaction conditions influence yield and purity?

A six-step synthesis from trans-4-hydroxy-L-proline achieves high yields (86–100%) using sequential protection, sulfonation, and reduction steps. Key conditions include NaBH₄ in EtOH/THF for selective reduction and NaOMe/MeOH under reflux for deprotection. Reaction temperature control (0 °C to room temperature) minimizes side reactions, while Pd/C-catalyzed hydrogenation ensures final deprotection without racemization .

Q. Which analytical techniques are critical for characterizing the stereochemical purity of this compound derivatives?

Chiral HPLC and NMR spectroscopy (including NOESY for spatial proximity analysis) are essential. For example, the (1S,4S) and (1R,4R) enantiomers can be distinguished via retention time shifts in chiral columns, while 13C^{13}\text{C}-NMR confirms bicyclic framework integrity by resolving quaternary carbon signals .

Q. How can researchers mitigate competing side reactions during the vinylation of bicyclic intermediates?

Using D-camphor-10-sulfonyl chloride as a chiral auxiliary ensures regioselective vinylation without double-bond migration. Diazomethane or diazoethane must be freshly prepared to avoid decomposition, and reactions should be conducted under anhydrous conditions with catalytic triethylamine to stabilize intermediates .

Advanced Research Questions

Q. What computational strategies predict the stability and detonation properties of nitro-functionalized this compound derivatives?

Density functional theory (DFT) calculates heats of formation (HOF) and bond dissociation energies (BDEs) to assess thermal stability. Molecular dynamics simulations estimate detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. Substituents like nitro groups increase density but may reduce impact sensitivity due to the rigid bicyclic framework .

Q. How do structural modifications (e.g., substituent position, stereochemistry) affect biological activity in anticancer assays?

Derivatives with axial carboxylate groups (e.g., (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride) exhibit enhanced IC₅₀ values (<1 μM) by mimicking transition-state analogs in enzyme inhibition. Stereoelectronic effects from the vinyl group improve membrane permeability, while bulky substituents at C7 reduce off-target interactions .

Q. What mechanistic insights explain the regioselectivity of [4+2] cycloadditions involving this compound?

Frontier molecular orbital (FMO) analysis reveals that the electron-deficient oxa-aza bicyclic system preferentially reacts with electron-rich dienes via inverse electron-demand Diels-Alder. Transition state modeling (e.g., Gaussian 09) shows endo selectivity driven by secondary orbital interactions between the vinyl group and diene π-system .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported yields for NaBH₄-mediated reductions of bicyclic ketones?

Variations arise from solvent polarity (EtOH/THF vs. MeOH) and borohydride purity. Replicate experiments under inert atmospheres with freshly opened NaBH₄ show reproducible >95% yields. Kinetic monitoring via in situ IR spectroscopy confirms complete ketone consumption within 2 hours .

Q. Why do some studies report conflicting bioactivity data for similar bicyclo[2.2.1]heptane derivatives?

Divergent cell line sensitivities (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP luminescence) impact results. Standardized testing using NCI-60 panels and controlled ROS scavenging (e.g., NAC pretreatment) isolates compound-specific effects from assay artifacts .

Methodological Best Practices

Q. What purification techniques maximize enantiomeric excess (ee) in final products?

Combination of flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from MeOH/water mixtures achieves >99% ee. For labile derivatives, chiral stationary phase (CSP) HPLC with amylose-based columns resolves enantiomers without racemization .

Q. How can researchers validate synthetic intermediates without commercial reference standards?

Comparative X-ray crystallography (e.g., Cambridge Structural Database matches) and high-resolution mass spectrometry (HRMS) with sub-ppm error confirm structural assignments. For stereocenters, Mosher ester analysis or circular dichroism (CD) provides absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.